molecular formula C17H18N4O2S2 B11054960 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11054960
M. Wt: 374.5 g/mol
InChI Key: GOOLICKFJFHPLS-UHFFFAOYSA-N
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Description

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 4,5-dimethyl-1H-imidazole-2-thiol with 2-chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H18N4O2S2/c1-10-11(2)19-16(18-10)25-9-15(22)21-17-20-14(8-24-17)12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,19)(H,20,21,22)

InChI Key

GOOLICKFJFHPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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